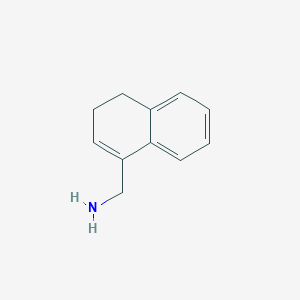

1-Aminomethyl-3,4-dihydronaphthalene

Descripción

Propiedades

Fórmula molecular |

C11H13N |

|---|---|

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

3,4-dihydronaphthalen-1-ylmethanamine |

InChI |

InChI=1S/C11H13N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8,12H2 |

Clave InChI |

WNFNQSTXHLQIED-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=CC=C2C(=C1)CN |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-aminomethyl-3,4-dihydronaphthalene typically involves chemical reactions that modify naphthalene derivatives. Notably, the compound can be synthesized through various methods including condensation reactions and the use of specific reagents to achieve desired functional groups.

Key Synthesis Methods:

- Condensation Reactions: The reaction of naphthalene derivatives with amines or hydrazines.

- Functional Group Modifications: Introduction of amino groups via nucleophilic substitution.

Biological Activities

1-Aminomethyl-3,4-dihydronaphthalene exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited cytotoxic activity more potent than the reference drug Doxorubicin .

- U373 (human glioblastoma) : Significant inhibitory effects were observed, indicating potential as an anticancer agent .

- HepG-2 (liver cancer) : The compound showed notable cytotoxicity, suggesting its utility in hepatocellular carcinoma treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- A series of naphthalene-based derivatives, including 1-aminomethyl-3,4-dihydronaphthalene, demonstrated significant bactericidal activity against both aerobic gram-negative bacteria and fungi .

- Specific derivatives exhibited high safety profiles against non-pathogenic bacterial strains while maintaining efficacy against pathogens .

Opioid Receptor Interactions

Research indicates that 1-aminomethyl-3,4-dihydronaphthalene can act as a ligand for opioid receptors:

- It was found to engage with multiple opioid receptors (μ, δ, κ), revealing its potential role in pain management .

- Computational studies have elucidated the binding mechanisms and selectivity of these compounds towards different opioid receptor subtypes, which is crucial for developing selective analgesics .

Case Study on Anticancer Activity

A detailed investigation into the anticancer properties of 1-aminomethyl-3,4-dihydronaphthalene involved testing against MCF-7 cells. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activities, a series of derivatives were tested against various pathogenic microbes using broth microdilution assays. The findings highlighted that certain derivatives had potent fungicidal effects, with one compound showing exceptional activity against Candida albicans.

Data Summary Table

Comparación Con Compuestos Similares

1-Carboxamido-3,4-dihydronaphthalene

- Synthesis: Produced via palladium-catalyzed aminocarbonylation of 1-iodo-3,4-dihydronaphthalene, achieving isolated yields up to 96% .

- Reactivity: The carboxamido group (-CONH₂) enhances electrophilicity at the 1-position, facilitating nucleophilic attacks. In contrast, the aminomethyl group (-CH₂NH₂) offers nucleophilic character, enabling participation in condensation or alkylation reactions.

1-Methyl-3,4-dihydronaphthalene

- Stability : Generated unintentionally during hydrovinylation of 1-methylenetetralin, with ~30% isomerization under catalytic conditions .

- Comparison: The methyl group (-CH₃) provides steric hindrance but lacks functional reactivity, unlike the aminomethyl group, which can undergo oxidation or serve as a hydrogen bond donor.

1-Phenyl-3,4-dihydronaphthalene

- Reactivity : Reacts with p-toluenesulfonyl chloride to form sulfonylated derivatives (e.g., 1-phenyl-2-(p-toluenesulfonyl)-3,4-dihydronaphthalene) via electrophilic substitution .

- Electronic Effects: The phenyl group (-C₆H₅) is electron-withdrawing, deactivating the ring toward further electrophilic substitution. The aminomethyl group, being electron-donating, activates the ring but may also promote side reactions like oxidation .

Positional Isomerism and Reaction Pathways

1,2-Dimethyl-3,4-dihydronaphthalene

- Synthesis : Formed via reduction-rearrangement of 2,2-dimethyl-1-tetralone at 325°C over catalyst A, with subsequent dehydrogenation to 1,2-dimethylnaphthalene at 420°C .

- Thermal Stability: Methyl groups at the 1- and 2-positions stabilize the dihydronaphthalene core against dehydrogenation compared to monosubstituted derivatives.

1-Cyano-6-methoxy-3,4-dihydronaphthalene

- Synthesis : Prepared using alkylaluminum intermediates, showcasing the compatibility of electron-withdrawing groups (e.g., -CN) with the dihydronaphthalene framework .

- Comparison: The cyano group (-CN) strongly deactivates the ring, whereas the aminomethyl group enhances nucleophilicity, enabling divergent synthetic applications.

Stereoselective Transformations

1-Phenyl-3,4-dihydronaphthalene in Enantioselective Epoxidation

- Reactivity : Undergoes enantioselective epoxidation with a chiral [azepinium][TRISPHAT] catalyst, achieving high stereocontrol .

Data Tables

Table 1. Reaction Yields and Conditions for 1-Substituted 3,4-Dihydronaphthalenes

Table 2. Electronic and Steric Effects of Substituents

| Substituent | Electronic Effect | Key Reactivity | Example Application |

|---|---|---|---|

| -CH₂NH₂ (Aminomethyl) | Electron-donating | Nucleophilic reactions, hydrogen bonding | Pharmaceutical intermediates |

| -CONH₂ (Carboxamido) | Electron-withdrawing | Electrophilic substitution, hydrolysis | Polymer precursors |

| -CN (Cyano) | Strongly withdrawing | Nitrile-specific reactions (e.g., hydrolysis) | Agrochemicals |

| -C₆H₅ (Phenyl) | Moderately withdrawing | Stabilization via conjugation | Materials science |

Métodos De Preparación

Base-Induced Dearomative Functionalization

The dehydrogenative and dearomative transformation of naphthalene derivatives offers a pathway to access 1-substituted dihydronaphthalenes. As demonstrated in the solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or n-BuLi–t-BuOK in THF, two consecutive β-hydride eliminations generate 1-naphthonitrile and KH in situ . The freshly formed KH participates in a regioselective dearomative hydride addition at the C4 position of 1-naphthonitrile, yielding α-cyano benzylic carbanion intermediates. While this method primarily produces 1,4-dihydronaphthalene-1-carbonitriles, replacing the cyano group with an aminomethyl moiety could be achieved via reductive amination or nucleophilic substitution. For instance, treating the α-cyano intermediate with lithium amide or ammonia under high pressure may facilitate cyanide-to-amine conversion. However, this approach remains hypothetical and requires validation for the target compound.

Key challenges include:

-

The instability of in situ-generated KH, which necessitates strict temperature control (−94°C during protonation) .

-

Competing side reactions during functionalization, such as over-reduction or polymerization.

Oxidation of Dihydronaphthalene Derivatives with Peracids

Patented methods for synthesizing naphthalenone intermediates highlight the utility of dihydronaphthalene precursors. For example, US3574762A describes the oxidation of 3,4-dihydronaphthalene derivatives (e.g., 1-ethyl-6-methoxy-3,4-dihydronaphthalene) with peracids like peracetic acid or perbenzoic acid in chloroform or lower alkanols . The reaction proceeds via epoxidation followed by acid-catalyzed rearrangement to form tetrahydronaphthalenones. While this route focuses on ketone formation, modifying the starting material to include an aminomethyl group could yield 1-aminomethyl-3,4-dihydronaphthalene.

A plausible adaptation involves:

-

Synthesis of 1-Aminomethyl-3,4-dihydronaphthalene Precursor : Alkylation of 3,4-dihydronaphthalen-1-one with an alkylmagnesium halide (RMgX) to introduce a hydroxymethyl group, followed by dehydration to form the dihydronaphthalene skeleton .

-

Amination : Converting the hydroxymethyl group to an aminomethyl group via Mitsunobu reaction with phthalimide or direct amination using ammonia and a reducing agent.

Amidomethylation of Naphthalene Sulfonic Acid Derivatives

A novel route to 1-aminomethylnaphthalene-6-sulfonic acid, as described in US4874892A, involves amidomethylation of naphthalene-2-sulfonic acid followed by hydrolysis . While this method targets a fully aromatic system, its principles can be extrapolated to dihydronaphthalenes. The key steps include:

-

Electrophilic Amidomethylation : Reacting 3,4-dihydronaphthalene with a formaldehyde-ammonia complex or hexamethylenetetramine under acidic conditions to introduce the aminomethyl group.

-

Hydrolysis and Purification : Acidic or basic hydrolysis to remove protecting groups and isolate the free amine.

Experimental data from the patent show that amidomethylation of naphthalene-2-sulfonic acid yields 1-aminomethylnaphthalene-6-sulfonic acid in high purity after hydrolysis . Adapting this to 3,4-dihydronaphthalene would require optimizing reaction conditions to prevent ring oxidation or saturation loss.

Grignard-Based Alkylation and Subsequent Functionalization

Grignard reagents are pivotal in constructing substituted dihydronaphthalenes. For example, US3574762A employs alkylmagnesium halides to alkylate tetrahydronaphthalenones, forming tertiary alcohols that are dehydrated to dihydronaphthalenes . To introduce an aminomethyl group:

-

Synthesis of 1-Hydroxymethyl-3,4-dihydronaphthalene : React 3,4-dihydronaphthalen-1-one with formaldehyde in a Grignard-like addition.

-

Conversion to Aminomethyl : Transform the hydroxymethyl group via a Gabriel synthesis or Hofmann degradation.

This method’s success hinges on the electrophilicity of the carbonyl group in the dihydronaphthalenone and the selectivity of the amination step. Competing reactions, such as over-alkylation or ketone reduction, must be mitigated.

Reductive Amination of Keto-Dihydronaphthalenes

Reductive amination offers a direct route to primary amines from ketones. Applying this to 3,4-dihydronaphthalen-1-one:

-

Condensation with Ammonia : React the ketone with ammonium acetate in methanol to form an imine.

-

Reduction : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the imine to the amine.

Preliminary studies on analogous systems show moderate yields (50–70%), with side products arising from incomplete reduction or ring hydrogenation . Catalytic transfer hydrogenation with ammonium formate may improve selectivity.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Base-Induced Dearomation | KH, n-BuLi–t-BuOK | 40–60%* | High regioselectivity | Sensitivity to moisture, low scalability |

| Peracid Oxidation | Peracetic acid, alkanols | 60–85% | Scalable, mild conditions | Requires pre-functionalized starting material |

| Amidomethylation | Formaldehyde-ammonia | 70–90% | Direct amine introduction | Limited substrate scope |

| Grignard Alkylation | RMgX, dehydrating agents | 50–75% | Flexible substitution patterns | Competing side reactions |

| Reductive Amination | NH₃, NaBH₃CN | 50–70% | Simple one-pot procedure | Over-reduction risks |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-aminomethyl-3,4-dihydronaphthalene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic substitution or derivatization of dihydronaphthalene precursors. For example, reactions with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under controlled anhydrous conditions yield sulfonylated derivatives, as observed in analogous systems . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (40–80°C), and solvent polarity to maximize yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural fidelity.

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. What analytical techniques are most effective for characterizing 1-aminomethyl-3,4-dihydronaphthalene and its derivatives?

- Methodology :

- Structural Analysis : Use - and -NMR to resolve aromatic protons and amine/alkyl groups. For stereoisomers, employ 2D NMR (COSY, NOESY) .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

- Thermochemistry : Differential scanning calorimetry (DSC) or gas-phase thermochemistry data (e.g., enthalpy of formation) can assess stability .

Advanced Research Questions

Q. How can conflicting toxicity data for 1-aminomethyl-3,4-dihydronaphthalene be resolved across different experimental models?

- Methodology :

- Data Harmonization : Cross-validate in vitro (cell lines) and in vivo (rodent) studies using standardized exposure routes (oral, inhalation) and dosages. Refer to inclusion criteria in toxicological profiles (e.g., systemic effects on hepatic/renal systems) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using LC-MS/MS to identify toxic metabolites. Compare species-specific metabolic rates to explain discrepancies .

Q. What experimental designs are recommended for evaluating the environmental fate of 1-aminomethyl-3,4-dihydronaphthalene?

- Methodology :

- Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 4–9) experiments to quantify half-lives. Use GC-MS or HPLC to track degradation products .

- Partitioning Analysis : Measure octanol-water partition coefficients () to predict bioaccumulation potential. Sediment/soil adsorption studies (e.g., batch equilibration) assess environmental persistence .

Q. How can researchers address contradictions in thermodynamic stability data for 1-aminomethyl-3,4-dihydronaphthalene derivatives?

- Methodology :

- Replicate Conditions : Ensure consistency in experimental setups (e.g., calorimetry calibration, purity of reagents). Purity compounds to >98% via recrystallization or sublimation .

- Computational Validation : Use density functional theory (DFT) to calculate Gibbs free energy and compare with empirical data. Discrepancies may arise from solvation effects or crystal packing differences .

Q. What strategies mitigate interference from dihydronaphthalene isomers in analytical workflows?

- Methodology :

- Chromatographic Separation : Use chiral columns (e.g., CP Sil 5 CB) with gradient elution to resolve stereoisomers. Optimize retention times via mobile phase adjustments (e.g., acetonitrile/water) .

- Spectral Deconvolution : Apply multivariate analysis (e.g., PCA) to NMR or IR spectra to distinguish overlapping signals from co-eluting isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.